REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([CH2:6][C:7]([NH2:9])=[O:8])#[N:5].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](=[CH:20]N(C)C)[CH:18]=O)=[CH:13][CH:12]=1>CO>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:20]=[C:6]([C:4]#[N:5])[C:7](=[O:8])[NH:9][CH:18]=2)=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C=O)=CN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
to separate a yellow solid
|
Type
|
ADDITION
|
Details
|
of glacial acetic acid is added
|
Type
|
ADDITION
|
Details
|
the mixture is diluted with water
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
FILTRATION
|
Details
|
This solid is collected by filtration
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
CUSTOM
|
Details
|
to give 60.5 g
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1C=C(C(NC1)=O)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |